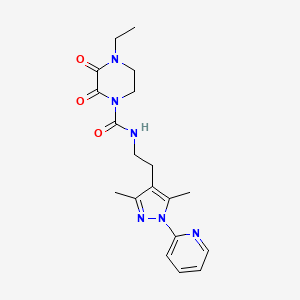

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Description

This compound features a pyrazole core substituted with 3,5-dimethyl and pyridin-2-yl groups, connected via an ethyl linker to a 4-ethyl-2,3-dioxopiperazine-1-carboxamide moiety.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O3/c1-4-23-11-12-24(18(27)17(23)26)19(28)21-10-8-15-13(2)22-25(14(15)3)16-7-5-6-9-20-16/h5-7,9H,4,8,10-12H2,1-3H3,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMCEIBNOLIALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCCC2=C(N(N=C2C)C3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as PLX51107, is a potent and selective inhibitor of the bromodomain and extraterminal (BET) protein family . The BET proteins are a group of proteins that recognize acetylated lysine residues, playing a crucial role in regulating gene expression.

Mode of Action

binding to the bromodomains of BET proteins , preventing them from recognizing acetylated lysine residues. This disrupts the normal function of these proteins, leading to changes in gene expression.

Biochemical Pathways

Given its role as a bet inhibitor, it likely impacts pathways related togene expression and cellular proliferation . BET proteins are known to play roles in various cellular processes, including cell cycle progression and apoptosis, so their inhibition could have wide-ranging effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of BET proteins. It may lead to changes in gene expression that result in altered cell proliferation and survival . This compound is under investigation in a clinical trial for treating patients with acute myeloid leukemia or myelodysplastic syndrome, suggesting it may have anti-cancer effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors These could include the presence of other drugs, the patient’s health status, and specific characteristics of the target cells.

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a compound with significant potential in medicinal chemistry, particularly for its anti-cancer and anti-inflammatory properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₅O₃ |

| Molecular Weight | 353.41 g/mol |

| CAS Number | 2034544-61-9 |

Target Proteins

The primary target of this compound is the bromodomain and extraterminal (BET) protein family . By selectively inhibiting BET proteins, the compound disrupts various cellular processes including:

- Cell Cycle Progression : Inhibition of BET proteins can lead to cell cycle arrest.

- Apoptosis : The compound may induce programmed cell death in cancer cells.

- Cell Growth : By affecting signaling pathways related to growth, it can inhibit tumor proliferation.

Biochemical Pathways

Inhibition of BET proteins influences several key biochemical pathways involved in:

- Gene transcription regulation

- Cellular response to stress

- Inflammatory responses

Anti-Cancer Activity

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. The following table summarizes the findings from different studies:

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Its mechanism involves modulation of inflammatory cytokines and pathways associated with chronic inflammation.

Case Study 1: Cytotoxicity Evaluation

In a study conducted by Bouabdallah et al., the compound was tested against Hep-2 and P815 cell lines. It exhibited IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL respectively, indicating strong potential as an anti-cancer agent .

Case Study 2: Inhibition of Tumor Growth

Wei et al. evaluated the compound's effects on A549 cell lines, finding it to be effective with an IC₅₀ value of approximately 26 µM. This suggests its utility in targeting lung cancer cells specifically .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

The following compounds share the 3,5-dimethylpyrazole scaffold but differ in substituents and appended functional groups:

Key Observations:

Substituent Effects on Bioactivity : While the target compound lacks reported bioactivity, structurally related 1,3,4-thiadiazole-pyrazole hybrids (e.g., derivatives from and ) exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans. The sulfonamide and carboxamide groups in the target compound may similarly influence solubility and target binding but require empirical validation .

Role of Heterocycles : Pyridin-2-yl (target compound) vs. pyridin-4-yl () alters electronic properties and steric interactions. Pyridin-2-yl’s lone pair orientation may enhance metal coordination or π-π stacking in biological targets compared to pyridin-4-yl .

Linker Flexibility : The ethyl linker in the target compound provides moderate flexibility, whereas shorter or rigid linkers (e.g., in ) may restrict conformational diversity during receptor interactions.

Functional Group Variations in Pyrazole Derivatives

Carboxamide vs. Sulfonamide

- Target Compound (Carboxamide) : The 2,3-dioxopiperazine carboxamide introduces two carbonyl groups, enhancing hydrogen-bond acceptor capacity. This is critical for interactions with proteases or kinases in medicinal chemistry applications.

- Phenoxyethyl Sulfonamide (): The sulfonamide group increases acidity (pKa ~10–11) and may improve membrane permeability compared to carboxamides. Sulfonamides are prevalent in antimicrobial and antiviral agents .

Oxalamide Derivatives ()

The oxalamide group in N-[3,5-dimethyl-1-(2-methyl-benzyl)-1H-pyrazol-4-yl]-oxalamide provides a planar, hydrogen-bonding motif but lacks the conformational constraint of the dioxopiperazine ring in the target compound. This difference could impact target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.